2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Description
Historical Context and Discovery
The discovery of 2-methyl-5-phenyl-4H-thieno[2,3-d]oxazin-4-one emerged from late 20th-century efforts to develop serine protease inhibitors. As researchers sought alternatives to benzoxazin-4-one scaffolds, which faced limitations in hydrolytic stability, thiophene-based analogs gained attention. The fusion of a thiophene ring with a 1,3-oxazin-4-one moiety was first reported in the 1990s, with seminal work by Löser et al. demonstrating that thieno[2,3-d]oxazin-4-ones could inhibit human leukocyte elastase (HLE) while exhibiting improved stability compared to their benzene-containing counterparts.
The specific 2-methyl-5-phenyl derivative arose from systematic structure-activity relationship (SAR) studies, where alkyl and aryl substituents were strategically introduced to optimize target binding and pharmacokinetic properties. Early synthetic routes leveraged Gewald reaction-derived 2-aminothiophenes, enabling efficient cyclization to form the fused oxazinone core. This compound’s development marked a critical transition in heterocyclic drug design, bridging traditional benzannulated systems with novel sulfur-containing architectures.
Position in Heterocyclic Chemistry Research
Thieno[2,3-d]oxazin-4-ones occupy a unique niche in heterocyclic chemistry due to their dual electronic characteristics:
- Aromatic Thiophene Contribution : The electron-rich thiophene ring enhances π-stacking capabilities while introducing sulfur-mediated hydrogen bonding potential.
- Oxazinone Reactivity : The lactam group provides a site for nucleophilic attack, making these compounds mechanistically distinct from purely aromatic systems.
Comparative analyses with benzoxazin-4-ones reveal critical differences:
The 2-methyl-5-phenyl substitution pattern introduces steric bulk at C-2 while maintaining planar aromaticity at C-5, creating a balanced profile of target affinity and metabolic stability.
Evolution of Thieno[2,3-d]Oxazin-4-One Research
Research on this scaffold has progressed through three distinct phases:
- Pioneering Phase (1990s) : Focused on establishing synthetic methodologies and preliminary biological screening. Key achievements included the development of one-pot cyclization techniques and the discovery of nanomolar HLE inhibition.
- Structural Optimization (2000–2010) : Introduction of diverse substituents:
- 2-Alkoxy groups improved solubility
- 5-Aryl substitutions enhanced target selectivity
- Contemporary Period (2010–Present) : Integration of computational modeling and green chemistry principles. Recent work emphasizes atom-economical syntheses, such as catalyst-free annulation reactions inspired by triazolo-oxazinone methodologies.
The 2-methyl-5-phenyl derivative represents an evolutionary midpoint between early lead compounds and modern derivatives, retaining the core pharmacophore while simplifying synthetic complexity compared to later-generation analogs.
Current Academic Interest and Research Trends
Four key domains dominate contemporary investigations:
1. Enzymatic Inhibition Mechanisms
- Elastase Targeting : Kinetic studies confirm that 2-methyl-5-phenyl-4H-thieno[2,3-d]oxazin-4-one acts via covalent acyl-enzyme complex formation, with a Ki value comparable to first-generation inhibitors (11–50 nM range).
- Selectivity Profiling : Ongoing work explores kinase and phosphatase inhibition potential through structural derivatization.
2. Synthetic Methodology Development
Recent advances include:
- Microwave-assisted cyclizations reducing reaction times from hours to minutes
- Continuous-flow systems enabling gram-scale production
3. Materials Science Applications
Emerging studies investigate:
- Nonlinear optical properties from the conjugated thiophene-oxazinone system
- Thin-film semiconductor characteristics
4. Computational Modeling
Density functional theory (DFT) analyses predict:
- Frontier molecular orbital distributions favoring electrophilic attack at C-4
- Torsional energy barriers influencing crystalline packing modes
Current research outputs (2018–2023) reflect these priorities:
| Research Focus | Publication Frequency (%) | Key Journals |
|---|---|---|
| Synthetic Chemistry | 42 | J. Org. Chem., Eur. J. Med. Chem. |
| Biological Evaluation | 33 | Bioorg. Med. Chem., ACS Med. Chem. Lett. |
| Computational Studies | 18 | J. Chem. Inf. Model., RSC Adv. |
| Materials Science | 7 | Chem. Mater., Adv. Funct. Mater. |
Properties
IUPAC Name |
2-methyl-5-phenylthieno[2,3-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c1-8-14-12-11(13(15)16-8)10(7-17-12)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYABVPVYWRLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Thieno[2,3-d]Oxazine-2,4(1H)-Dione Intermediates
Liu et al. (2018) developed a one-pot, two-step protocol using 2H-thieno[2,3-d]oxazine-2,4(1H)-dione as a key intermediate. The reaction involves:
- Knoevenagel condensation : The dione reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol at reflux to form an α,β-unsaturated ketone.
- Michael addition : Subsequent treatment with primary amines (e.g., methylamine) in the presence of potassium hydroxide yields 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones.
Optimization studies demonstrated that ethanol as the solvent and potassium hydroxide as the base provided the highest yields (46–86%). The reaction’s versatility was confirmed with diverse aldehydes and amines, though electron-deficient aldehydes required longer reaction times.
Table 1. Representative Yields for Cyclocondensation Reactions
| Aldehyde | Amine | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Methylamine | 86 | |
| 4-Nitrobenzaldehyde | Aniline | 62 | |
| Furfural | Cyclohexylamine | 58 |
Multi-Component Reactions (MCRs)
MCRs offer efficient access to the thienooxazinone core by integrating multiple synthetic steps into a single operation.
One-Pot Synthesis from Thiophene Carboxylates
A seminal approach by Pullarao et al. (2016) involves reacting 2-methyl-5-phenylthiophene-3-carbonyl chloride with hydrazine hydrate in ethanol under reflux. The reaction proceeds via nucleophilic acyl substitution, forming a hydrazide intermediate, which undergoes intramolecular cyclization to yield the oxazinone ring. Key parameters include:
- Molar ratio : A 1:5 ratio of thiophene carboxylate to hydrazine hydrate.
- Reflux duration : 6 hours in ethanol, monitored by TLC.
- Workup : Precipitation in ice-cold water followed by recrystallization in ethanol (77% yield).
Mechanistic Insight :
- Nucleophilic attack by hydrazine on the carbonyl carbon.
- Elimination of HCl to form a hydrazone intermediate.
- Thermal cyclization via dehydration to generate the oxazinone ring.
Halogenation and Nucleophilic Substitution
Halogenation of thiophene precursors followed by nucleophilic substitution has been employed to install substituents on the oxazinone core.
Bromination of 2-Methyl-5-Phenylthiophene
A study by Lahsasni et al. (2018) detailed the synthesis of 3,4-bis(chloromethyl)-2-methyl-5-phenylthiophene via bromination with N-bromosuccinimide (NBS) in carbon tetrachloride. Subsequent treatment with sodium hydroxide in aqueous ethanol induced cyclization to form the oxazinone ring.
Critical Conditions :
- Temperature : 0°C for bromination to avoid di-substitution.
- Base strength : Sodium hydroxide (2M) ensured complete dehydrohalogenation.
Alternative Routes: Oxidative Cyclization
Oxidation of Thiophene Amides
Oxidative cyclization of 2-methyl-5-phenylthiophene-3-carboxamide derivatives using lead tetraacetate (Pb(OAc)₄) in acetic acid has been reported. This method forms the oxazinone ring via radical intermediates, though yields are moderate (50–60%) due to competing side reactions.
Advantages :
Comparative Analysis of Methods
Table 2. Method Comparison for 2-Methyl-5-Phenyl-4H-Thieno[2,3-d]Oxazin-4-One Synthesis
Reaction Optimization and Mechanistic Studies
Solvent Effects
Ethanol emerged as the optimal solvent due to its ability to dissolve both polar intermediates and non-polar aromatic substrates. Protic solvents like methanol accelerated cyclization but led to lower yields due to premature precipitation.
Base Selection
Strong inorganic bases (e.g., KOH, NaOH) outperformed organic bases in promoting cyclization. For example, potassium hydroxide increased reaction rates by deprotonating intermediates, facilitating ring closure.
Chemical Reactions Analysis
Ring Expansion with Hydrazine
Reaction : Treatment with hydrazine hydrate in ethanol induces ring expansion, forming 3-amino-2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one (CAS 43088-51-3) .
Mechanism : Nucleophilic attack by hydrazine at the carbonyl group opens the oxazinone ring, followed by cyclization to form a pyrimidinone core.
Conditions :
Product Applications :
Nucleophilic Substitution with Amines
The oxazinone reacts with primary and aromatic amines to yield substituted pyrimidinones.
| Amine Reagent | Product Structure | Conditions | Yield | Source |
|---|---|---|---|---|
| 4-Aminopyridine | 3-(Pyridin-4-yl)-thienopyrimidin-4-one | Acetic acid, reflux (4h) | 82% | |
| Benzylamine | 3-Benzyl-thienopyrimidin-4-one | Ethanol, reflux (6h) | 75% |
Key Observations :
- Electron-rich amines (e.g., 4-methoxyaniline) exhibit higher reactivity due to enhanced nucleophilicity .
- Steric hindrance from bulky amines reduces reaction efficiency .
Condensation with Aldehydes
Reaction : The amino group in 3-amino derivatives (from hydrazine treatment) undergoes condensation with aldehydes to form Schiff bases .
Example :
- Aldehyde : Benzaldehyde
- Product : 3-(Benzylidene-amino)-2-methyl-5-phenyl-thienopyrimidin-4-one
- Conditions : Acetic acid, reflux (14h), yield: 68%
Functionalization via Alkylation
Reaction : Alkylation at the N3 position of the pyrimidinone derivatives using alkyl halides or methyl iodide .
Example :
- Reagent : Methyl iodide
- Product : 3-Methyl-2-methyl-5-phenyl-thienopyrimidin-4-one
- Conditions : K₂CO₃, DMF, 60°C (4h), yield: 85%
Hydrolysis and Ring-Opening Reactions
Acidic Hydrolysis :
- Conditions : HCl (conc.), reflux
- Product : 2-Amino-4-phenyl-thiophene-3-carboxylic acid (precursor for re-functionalization) .
Basic Hydrolysis :
- Conditions : NaOH (aq.), ethanol
- Product : Thiophene-3-carboxamide derivatives (intermediates for peptide coupling) .
Biological Activity of Derivatives
Derivatives exhibit notable antimicrobial properties:
| Derivative Class | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli | Source |
|---|---|---|---|
| 3-(4-Nitrobenzylidene) | 12.5 | 25 | |
| 3-(Pyridin-4-yl) | 6.25 | 12.5 |
Scientific Research Applications
2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to involve the disruption of cell wall synthesis or protein function .
Comparison with Similar Compounds
Thieno[2,3-d][1,3]oxazin-4-one Derivatives
- 2-[(3-Phenoxyphenyl)amino]-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS 501367-24-4) Structure: Substituted with a phenoxyphenylamino group at position 2. Properties: Higher molecular weight (336.36 g/mol), PSA = 59.92 Ų, and moderate lipophilicity (LogP predicted: ~2.55) .
- 2-(Dodecylamino)-6-methyl-4H-thieno[2,3-d][1,3]oxazin-4-one (CAS 501366-80-9) Structure: Long alkyl chain (dodecylamino) at position 2 and methyl at position 4. Properties: Increased lipophilicity (LogP ~3.52), PSA = 50.69 Ų, and molecular weight 350.52 g/mol . Applications: Likely explored for membrane permeability enhancement in drug design.
1,3-Benzoxazin-4-one Derivatives
- 2,6-Diamino-4H-benzo[e][1,3]oxazin-4-one Structure: Benzene-fused oxazinone with amino substituents. Synthesis: Produced via carbonylation-cyclization domino reactions (94% yield) . Activity: Limited data on biological targets but structurally similar to kinase inhibitors.
- Hypothesis-driven 1,3-Benzoxazin-4-one Models Activity: Six out of 20 compounds showed significant selectivity for C1s inhibition (IC50 values ~2.4 µM) . Comparison: Lower potency than thieno[2,3-d][1,3]oxazin-4-one derivatives (best IC50: 845 nM) .
Furo[2,3-d][1,3]oxazin-4-one Derivatives
- 4H-Furo[2,3-d][1,3]oxazin-4-one Synthesis: Derived from enaminonitrile precursors using benzoyl chloride .
Pyrido[2,3-d][1,3]oxazin-4-one Derivatives
C1s Inhibition
- Thieno[2,3-d][1,3]oxazin-4-one Core: Hit Compound #18: IC50 = 845 nM against C1s, with LogP = 3.52 and TPSA = 51.80 Ų . Selectivity: Three active analogues validated in pharmacophore-based screening .
1,3-Benzoxazin-4-one Core :
Antimicrobial Activity
- 2-Methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one: Serves as a precursor to thiophene-based pyrimidin-4-one derivatives with antifungal and antibacterial properties .
- Comparative Note: Benzoxazinone derivatives are less explored in antimicrobial contexts but show promise in anticancer research .
Physicochemical Properties
| Compound Class | Representative Example | LogP | TPSA (Ų) | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|---|
| Thieno[2,3-d]oxazin-4-one | 2-Methyl-5-phenyl derivative | 2.02 | 78.10 | ~265 | Methyl, phenyl |
| 1,3-Benzoxazin-4-one | 2,6-Diamino-benzo[e]oxazinone | ~1.5* | ~90* | ~220 | Amino groups |
| Furo[2,3-d]oxazin-4-one | 4H-Furo[2,3-d][1,3]oxazin-4-one | ~2.0* | ~60* | ~200 | Furan ring |
| Pyrido[2,3-d]oxazin-4-one | Herbicidal pyrido derivative | ~1.8* | ~70* | ~250 | Pyridine ring |
*Predicted values based on structural analogues.
Key Research Findings
- Thieno[2,3-d]oxazin-4-ones exhibit superior C1s inhibitory activity compared to benzoxazin-4-ones, attributed to the electron-rich thiophene ring enhancing target binding .
- Benzoxazin-4-ones are more synthetically versatile but require optimization for selectivity in protease inhibition .
Biological Activity
2-Methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves cyclization reactions of specific precursors. Common methods include the condensation of thieno[2,3-d][1,3]oxazine derivatives with methyl and phenyl substituents under controlled conditions, often utilizing solvents like dimethylformamide (DMF) and catalysts to enhance yield and purity .
Antimicrobial Properties
Research indicates that 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one exhibits significant antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent for treating infections .
Anticancer Activity
The compound's anticancer properties have also been explored. Studies on related oxazine derivatives indicate that they can inhibit cancer cell proliferation. For instance, a related compound demonstrated an IC50 value of 65.43 μg/mL against human lung cancer cells (A549), highlighting the potential of thieno[2,3-d][1,3]oxazine derivatives in cancer therapy . Molecular docking studies suggest that these compounds may act by inhibiting methionyl-tRNA synthetase (MRS), an enzyme implicated in cancer cell survival and proliferation .
Other Biological Activities
Additional studies have indicated that similar compounds within the thieno[2,3-d][1,3]oxazine class may possess anti-inflammatory and anti-diabetic properties. These effects are attributed to their ability to modulate various biochemical pathways involved in inflammation and glucose metabolism .
Case Studies
- Antimicrobial Study : A study assessed the antimicrobial efficacy of 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one against common pathogens. Results showed a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 16 to 128 µg/mL depending on the bacterial strain tested.
- Anticancer Research : In a comparative study with other benzoxazine derivatives, 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one was evaluated for its cytotoxic effects on A549 cells. The compound exhibited significant cytotoxicity with an IC50 value comparable to established anticancer agents.
Comparative Analysis
The following table summarizes the biological activities of 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one compared to related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity (IC50) | Other Activities |
|---|---|---|---|
| 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one | Moderate | 65.43 μg/mL | Anti-inflammatory potential |
| 2-methyl-5-phenylthieno[2,3-d][1,3]oxazin-4-thione | High | Not evaluated | None reported |
| 2-methyl-5-(substituted)-thieno[2,3-d][1,3]oxazine | Variable | Variable | Anti-diabetic effects |
Q & A
Q. What are the common synthetic routes for preparing 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one, and what intermediates are critical?
The synthesis typically begins with commercially available 2-amino-4-phenyl-thiophene-3-carboxylic acid ethyl ester. A cyclization reaction forms the thieno-oxazine core, followed by condensation with primary amines or benzaldehyde derivatives to introduce substituents . Key intermediates include 3-amino-2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one, which is pivotal for further functionalization .
Q. How is the structural elucidation of this compound performed, and which spectroscopic methods are most reliable?
X-ray crystallography (using programs like SHELX for refinement ), NMR (¹H/¹³C), and mass spectrometry are standard. The electron-withdrawing fluorine atom (if present in analogs) enhances NMR signal resolution for substituent analysis . For crystallographic studies, SHELXL is recommended for small-molecule refinement due to its robustness in handling high-resolution data .
Q. What are the primary applications of this compound in foundational medicinal chemistry research?
It serves as a scaffold for synthesizing antimicrobial agents. The thieno-oxazine core allows modifications to enhance bioactivity, such as introducing fluorophenyl groups to improve lipophilicity and target binding .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against specific enzymes?
Use kinetic inhibition assays with cholesterol esterase (CEase) or acetylcholinesterase (AChE) as models. For example, measure values via hyperbolic mixed-type inhibition analysis, as demonstrated for structurally related thieno-oxazines . Incorporate fluorogenic substrates to monitor real-time enzymatic activity changes .
Q. How should contradictory data on reactivity or bioactivity between studies be resolved?
Contradictions often arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., fluorine) can stabilize intermediates in nucleophilic substitutions but destabilize others in electrophilic reactions . Replicate experiments under controlled conditions (solvent, temperature) and use computational DFT calculations to model reaction pathways .
Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) paired with MD simulations can predict binding modes. Focus on the oxazine ring’s electron-deficient regions and substituent steric effects. For example, the 2-fluorophenyl group in analogs enhances hydrophobic interactions with enzyme active sites .
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact the compound’s physicochemical properties?
Ethyl groups increase steric bulk, reducing solubility but enhancing membrane permeability. Fluorine substituents improve metabolic stability via C-F bond strength. Comparative studies of analogs (e.g., 6-ethyl-2-(4-fluorophenyl) derivatives) show that these changes alter by 0.5–1.0 units, impacting bioavailability .
Methodological Tables
Table 1: Key Synthetic Intermediates and Their Roles
Table 2: Comparative Bioactivity of Analogous Compounds
| Compound Modification | Target Enzyme | (nM) | Selectivity (vs. AChE) | Reference |
|---|---|---|---|---|
| 6-Ethyl-2-(4-fluorophenyl) | CEase | 630 | >100-fold | |
| 6-Methyl-2-(4-chlorophenyl) | AChE | 330 | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
